Structural Elucidation of N-(Butan-2-yl)-2-chloro-4-nitroaniline: A Comprehensive NMR Guide
Structural Elucidation of N-(Butan-2-yl)-2-chloro-4-nitroaniline: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The compound N-(Butan-2-yl)-2-chloro-4-nitroaniline (often referred to as N-sec-butyl-2-chloro-4-nitroaniline) is a highly functionalized aromatic amine. Compounds sharing the 2-chloro-4-nitroaniline scaffold are of critical importance in medicinal chemistry, frequently serving as precursors or active pharmacophores in the synthesis of anthelmintic drugs (such as niclosamide) and novel antiviral agents [1, 4].
Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of competing electronic effects—specifically the interplay between the electron-donating secondary amine and the electron-withdrawing chloro and nitro substituents. This whitepaper provides a rigorous, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts, alongside field-proven experimental protocols for reliable spectral acquisition.
Structural Anatomy & Electronic Causality
To accurately predict and assign the NMR spectra of N-(Butan-2-yl)-2-chloro-4-nitroaniline, one must analyze the mesomeric (+M / -M) and inductive (+I / -I) effects governing the aromatic core, as well as the stereochemical implications of the sec-butyl side chain.
The Push-Pull Aromatic System
The benzene ring is subjected to a "push-pull" electronic environment:
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The Alkylamino Group (-NH-sec-butyl) at C1: Acts as a strong π -donor (+M effect) and a weak σ -acceptor (-I). It significantly shields the ortho (C2, C6) and para (C4) positions.
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The Nitro Group (-NO 2 ) at C4: A powerful π -acceptor (-M) and σ -acceptor (-I). It strongly deshields the positions ortho to it (C3 and C5) [2].
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The Chloro Group (-Cl) at C2: Exerts a strong inductive electron withdrawal (-I) and a weak resonance donation (+M). It locally deshields the adjacent C3 proton.
Causality in Shift Assignment: Because of these competing effects, H3 is trapped between two strongly deshielding groups (-Cl and -NO 2 ) and will appear furthest downfield. Conversely, H6 is ortho to the electron-donating amine and meta to the nitro group, making it the most shielded (upfield) aromatic proton.
Stereochemical Complexity of the sec-Butyl Group
The sec-butyl group introduces a chiral center at the α -carbon (C1'). This stereocenter breaks the symmetry of the molecule, rendering the two protons of the adjacent methylene group (C2') diastereotopic . Instead of a simple first-order multiplet, these protons experience different average magnetic environments and couple to each other ( 2J≈14 Hz), resulting in two distinct, complex multiplets. Recognizing this diastereotopic splitting is a hallmark of expert spectral interpretation.
Spectral Data & Signal Assignment
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for N-(Butan-2-yl)-2-chloro-4-nitroaniline in CDCl 3 at 298 K, derived from empirical substituent rules and baseline data of the parent 2-chloro-4-nitroaniline[1, 2].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | J -Coupling (Hz) | Int. | Assignment Justification |
| H3 (Aromatic) | 8.20 | d | 4J≈2.5 | 1H | Furthest downfield; strongly deshielded by adjacent -NO 2 and -Cl groups. Meta-coupled to H5. |
| H5 (Aromatic) | 8.05 | dd | 3J≈9.0 , 4J≈2.5 | 1H | Deshielded by ortho -NO 2 . Exhibits both ortho coupling to H6 and meta coupling to H3. |
| H6 (Aromatic) | 6.65 | d | 3J≈9.0 | 1H | Most upfield aromatic proton; shielded by the +M effect of the adjacent -NHR group. |
| -NH- | 4.80 | br d | 3J≈7.5 | 1H | Broadened by quadrupolar relaxation of 14 N and chemical exchange. |
| H1' (Methine) | 3.60 | m | - | 1H | Deshielded by the adjacent electronegative nitrogen atom. |
| H2'a (Methylene) | 1.65 | m | 2J≈14.0 , 3J | 1H | Diastereotopic proton A. Split by H2'b, H1', and H3'. |
| H2'b (Methylene) | 1.50 | m | 2J≈14.0 , 3J | 1H | Diastereotopic proton B. |
| H1'' ( α -Methyl) | 1.25 | d | 3J≈6.5 | 3H | Branched methyl group, split into a doublet by the adjacent H1' methine. |
| H3' (Terminal CH 3 ) | 0.95 | t | 3J≈7.5 | 3H | Terminal methyl group, split into a triplet by the adjacent H2' methylene protons. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | δ (ppm) | Carbon Type | Assignment Justification |
| C1 | 148.5 | Quaternary | Directly attached to the electron-donating amine (+M). |
| C4 | 137.5 | Quaternary | Attached to the strongly electron-withdrawing -NO 2 group. |
| C5 | 126.5 | CH | Ortho to the nitro group; moderately deshielded. |
| C3 | 124.5 | CH | Trapped between -Cl and -NO 2 ; deshielded but less than C5 due to proximity to Cl (+M). |
| C2 | 118.0 | Quaternary | Attached to chlorine; shielded relative to standard aromatics due to ortho amine influence. |
| C6 | 110.0 | CH | Highly shielded by the ortho amine (+M effect). |
| C1' | 50.5 | CH (Aliphatic) | Deshielded by the adjacent nitrogen atom. |
| C2' | 29.2 | CH 2 (Aliphatic) | Standard methylene carbon in a sec-butyl chain. |
| C1'' | 20.1 | CH 3 (Aliphatic) | Branched methyl carbon. |
| C3' | 10.5 | CH 3 (Aliphatic) | Terminal methyl carbon. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility in structural elucidation, the following step-by-step protocol must be adhered to. This workflow minimizes artifacts and ensures optimal signal-to-noise (S/N) ratios.
Phase 1: Sample Preparation
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Weighing: Accurately weigh 15–20 mg of the synthesized N-(Butan-2-yl)-2-chloro-4-nitroaniline.
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Solvation: Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Filtration: Pass the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove paramagnetic impurities or undissolved particulates that could distort magnetic field homogeneity.
Phase 2: Instrument Tuning & Shimming
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Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Tuning: Tune and match the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.
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Shimming: Perform gradient shimming (TopShim or equivalent) on the Z-axis to achieve a sharp, symmetrical solvent peak (line width at half-height < 1.0 Hz).
Phase 3: Acquisition Parameters
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1 H NMR (zg30):
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Flip angle: 30° (optimizes signal recovery for rapid pulsing).
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Relaxation delay (D1): 2.0 seconds (ensures full longitudinal relaxation, T1 , for accurate integration).
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Number of Scans (NS): 16 to 32.
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Spectral Width (SW): 20 ppm (centered at 5 ppm).
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13 C NMR (zgpg30):
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Decoupling: WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings.
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Relaxation delay (D1): 2.0 seconds.
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Number of Scans (NS): 1024 to 2048 (due to the low natural abundance of 13 C and the lack of NOE enhancement on quaternary carbons like C2 and C4).
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Spectral Width (SW): 250 ppm (centered at 100 ppm).
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Phase 4: Processing & Validation
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Fourier Transform: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to FT.
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Phase & Baseline: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration.
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Referencing: Calibrate the spectrum using the internal TMS peak (0.00 ppm) or the residual CHCl 3 solvent peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).
Workflow Visualization
The following diagram maps the logical progression from sample preparation to final structural verification, highlighting the integration of 2D NMR techniques (COSY, HSQC) which are recommended if 1D signal overlap occurs.
Caption: Standardized NMR elucidation workflow for N-(Butan-2-yl)-2-chloro-4-nitroaniline.
References
- 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. National Center for Biotechnology Information.
- Iron(III)-Catalyzed Chlorination of Activated Arenes. ACS Publications.
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One.
- Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC / NIH.
